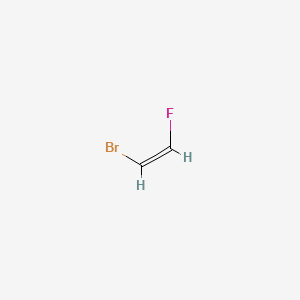

Ethene, 1-bromo-2-fluoro-, (Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethene, 1-bromo-2-fluoro-, (Z)-, or 1-bromo-2-fluoroolefin, is an organic compound used in a variety of scientific applications. Ethene is a colorless, flammable gas with a sweet odor, and is the simplest alkene. It is a key component in many industrial processes, including the production of polymers, plastics, and other organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research for ethene, 1-bromo-2-fluoro-, (Z)-.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Chemical Transformations

A pivotal study by Landelle et al. (2011) outlines the stereoselective synthesis of β-fluorostyrene derivatives, starting from (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. This process facilitates the creation of cis and trans isomers via distinct bromination and desilicobromination sequences, highlighting the utility of ethene derivatives in precise synthetic chemistry (Landelle, Turcotte-Savard, Angers, & Paquin, 2011).

Theoretical Analyses and Material Properties

Research conducted by Chachkov et al. (2008) through theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, demonstrates the impact of halogen substitution on molecular configuration. These findings offer insights into the design of materials with specific electronic properties, where the Z isomer exhibits distinct characteristics (Chachkov, Gazizova, Vereshchagina, Ishmaeva, & Berestovitskaya, 2008).

Applications in Catalysis and Sensing

Peng et al. (2000) describe an efficient stereoselective synthesis of β-fluoro-α,β-unsaturated esters via palladium(0)/copper(I)-cocatalyzed cross-coupling, demonstrating the potential of fluoroalkene derivatives in catalytic applications. This process underlines the functional versatility of ethene derivatives in organic synthesis and material science (Peng, Qing, Li, & Hu, 2000).

Furthermore, a study on fluorescent pH sensors by Yang et al. (2013) showcases the development of heteroatom-containing organic fluorophores based on ethene derivatives. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) properties, making them suitable for sensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Propiedades

IUPAC Name |

1-bromo-2-fluoroethene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODEIRSLUOUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312516 |

Source

|

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-11-7 |

Source

|

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (Z)-1-bromo-2-fluoroethene of interest in cross-metathesis reactions?

A: (Z)-1-bromo-2-fluoroethene is a valuable reagent in cross-metathesis reactions due to its ability to introduce both fluorine and bromine atoms into alkene molecules. This is particularly challenging with traditional methods. Researchers have developed a molybdenum alkylidene catalyst that reacts with (Z)-1-bromo-2-fluoroethene to produce various bromo- and fluoroalkenes with high Z-selectivity [].

Q2: How does the structure of (Z)-1-bromo-2-fluoroethene contribute to its reactivity in the molybdenum-catalyzed cross-metathesis?

A: While the paper doesn't delve into detailed mechanistic studies, it suggests that both steric and electronic factors contribute to the observed selectivity. The authors propose that the reaction proceeds through a specific intermediate (intermediate I in the paper) favored due to the specific arrangement of bromine and fluorine atoms in (Z)-1-bromo-2-fluoroethene []. Further studies could explore the mechanistic details and impact of substituent changes on selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

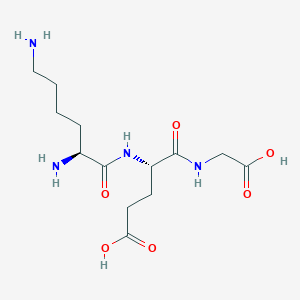

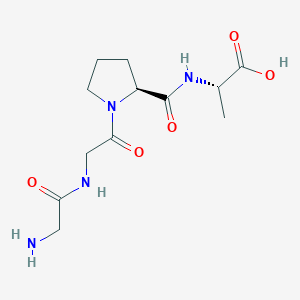

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

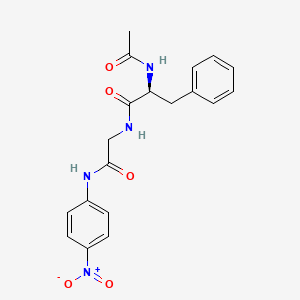

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

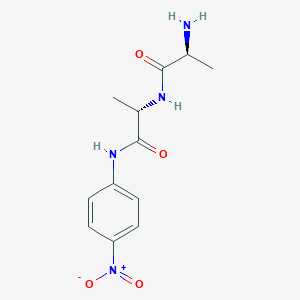

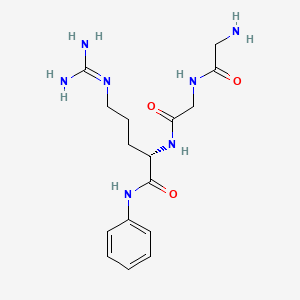

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

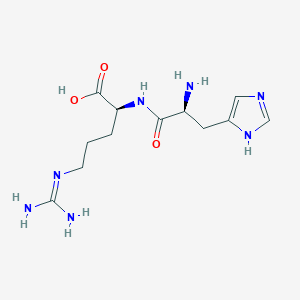

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)